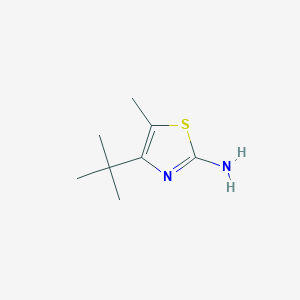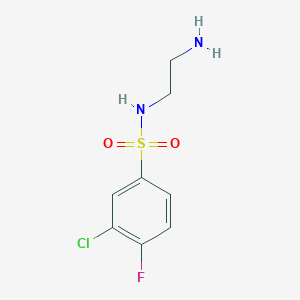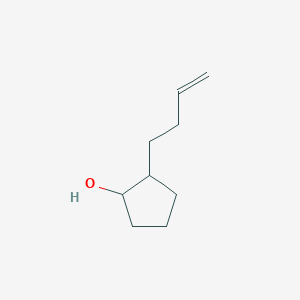
2-(But-3-en-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . This compound is characterized by a cyclopentane ring substituted with a butenyl group and a hydroxyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with but-3-en-1-ylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Formation of the Grignard Reagent: But-3-en-1-yl bromide is reacted with magnesium in anhydrous ether to form but-3-en-1-ylmagnesium bromide.
Addition to Cyclopentanone: The Grignard reagent is then added to cyclopentanone, resulting in the formation of the desired alcohol after hydrolysis.
Industrial Production Methods
This includes the use of large-scale reactors for the Grignard reaction and subsequent purification steps such as distillation or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-(But-3-en-1-yl)cyclopentanone.
Reduction: Formation of 2-(But-3-en-1-yl)cyclopentane.
Substitution: Formation of 2-(But-3-en-1-yl)cyclopentyl chloride or bromide.
Scientific Research Applications
2-(But-3-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yl)cyclopentan-1-ol depends on its specific applicationThese interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar structure but lacks the butenyl group.
2-Cyclopenten-1-ol: Contains a double bond within the cyclopentane ring.
2-(But-3-en-1-yl)cyclopentanone: Oxidized form of 2-(But-3-en-1-yl)cyclopentan-1-ol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a butenyl group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-but-3-enylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h2,8-10H,1,3-7H2 |
InChI Key |
JGWISPYQYHUNPS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


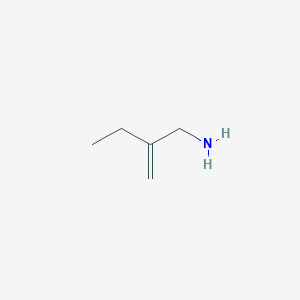
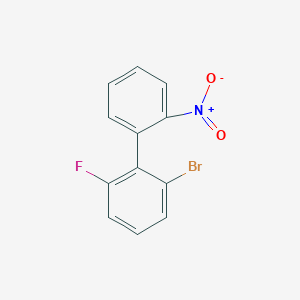
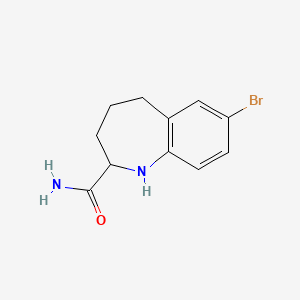
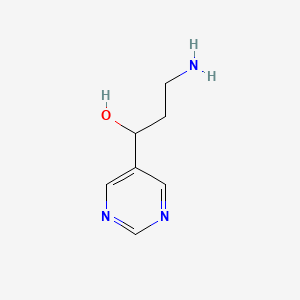
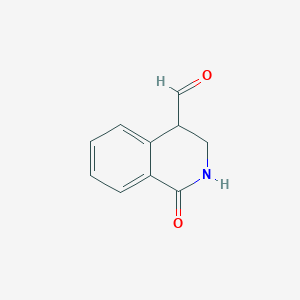

![Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13210274.png)
![(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13210280.png)

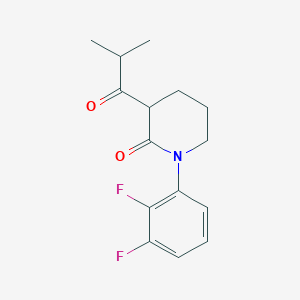
![2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13210293.png)

